4-chloro-2-iodo-N-methylbenzenesulfonamide
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Overview
Description
4-chloro-2-iodo-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7ClINO2S and a molecular weight of 331.56 g/mol . It is a sulfonamide derivative, characterized by the presence of both chlorine and iodine atoms on the benzene ring, along with a methyl group attached to the nitrogen atom of the sulfonamide group.
Preparation Methods
The synthesis of 4-chloro-2-iodo-N-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 4-chlorobenzenesulfonamide.
N-Methylation: The final step involves the methylation of the nitrogen atom, which can be accomplished using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-chloro-2-iodo-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-chloro-2-iodo-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-chloro-2-iodo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. The chlorine and iodine atoms may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-iodo-N-methylbenzenesulfonamide include other halogenated sulfonamides, such as:
- 4-chloro-2-fluoro-N-methylbenzenesulfonamide
- 4-bromo-2-iodo-N-methylbenzenesulfonamide
- 4-chloro-2-iodo-N-ethylbenzenesulfonamide
Compared to these compounds, this compound is unique due to the specific combination of chlorine and iodine atoms, which may confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-chloro-2-iodo-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQMSXQIVWMLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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